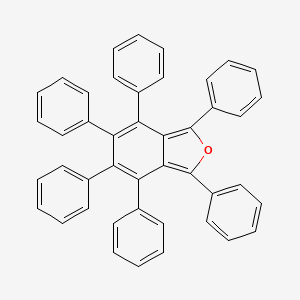
Hexaphenylisobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,6,7-Hexaphenylisobenzofuran is a complex organic compound belonging to the benzofuran family. . The unique structure of 1,3,4,5,6,7-Hexaphenylisobenzofuran, characterized by six phenyl groups attached to an isobenzofuran core, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7-Hexaphenylisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of 1,3,4,5,6,7-Hexaphenylisobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,6,7-Hexaphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and dihydrobenzofurans.
Aplicaciones Científicas De Investigación
1,3,4,5,6,7-Hexaphenylisobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6,7-Hexaphenylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its anti-tumor activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Dibenzofuran: Contains two benzofuran units fused together.
Benzofuran: The parent compound with a simpler structure.
Uniqueness
1,3,4,5,6,7-Hexaphenylisobenzofuran is unique due to its six phenyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
16619-87-7 |
|---|---|
Fórmula molecular |
C44H30O |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
1,3,4,5,6,7-hexakis-phenyl-2-benzofuran |
InChI |
InChI=1S/C44H30O/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42-41(39(37)33-23-11-3-12-24-33)43(35-27-15-5-16-28-35)45-44(42)36-29-17-6-18-30-36/h1-30H |
Clave InChI |
VVOWZLWGURDTND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(OC(=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
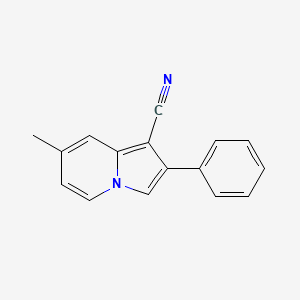
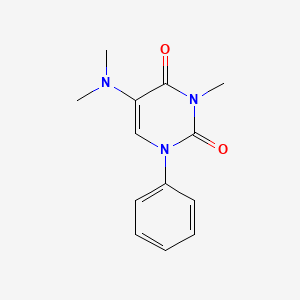
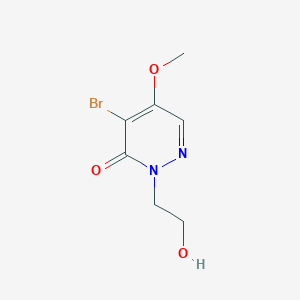
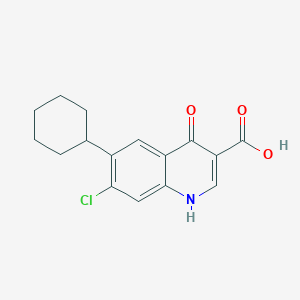
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
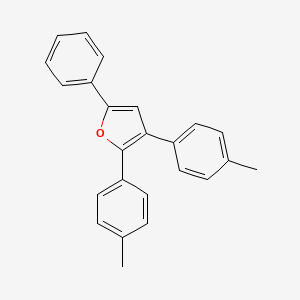
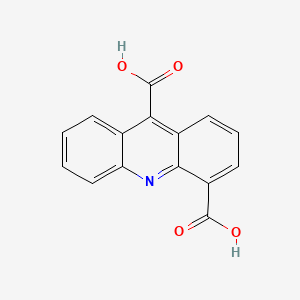
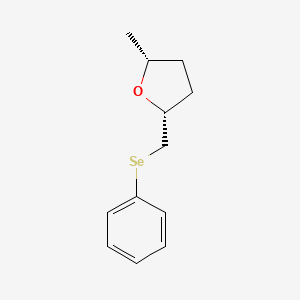
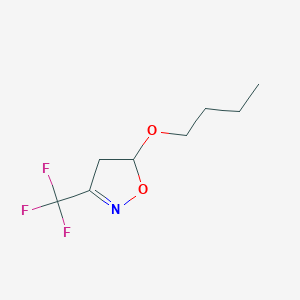
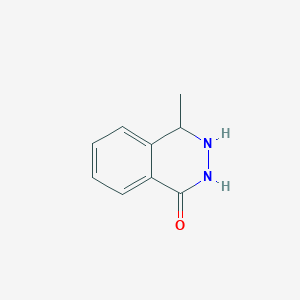
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
